molecular formula C7H11N3O2 B1581661 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 31037-02-2

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1581661
CAS RN: 31037-02-2
M. Wt: 169.18 g/mol
InChI Key: MEUSJJFWVKBUFP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, commonly referred to as EMPC, is an organic compound with a wide range of applications in the scientific research field. It has been used in a variety of lab experiments, ranging from organic synthesis to drug development. EMPC is a versatile molecule, with a wide range of biochemical and physiological effects.

Scientific Research Applications

Pyrazoles have a wide range of applications in various scientific fields :

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

  • Agrochemistry : In the field of agrochemistry, pyrazoles are used in the development of new pesticides and herbicides .

  • Coordination Chemistry : Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals .

  • Organometallic Chemistry : Pyrazoles are also used in organometallic chemistry, where they can form organometallic compounds .

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific application and are not detailed in the sources available to me.

  • Synthesis of Pyrazolo-annulated Pyridines : This compound can be used as a reagent in the synthesis of pyrazolo-annulated pyridines . Pyrazoles containing amino groups in position 5 or 4 are attractive molecular platforms for constructing fused heterocyclic systems . The most common field of application of 5-aminopyrazoles is the synthesis of pyrazolo [3,4- b ]pyridines . These compounds have shown significant biological activity, including as kinase inhibitors .

  • Synthesis of Isoxazole Derivatives : Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These compounds have applications as herbicides .

  • Pesticide Intermediates : This compound can be used as a pesticide intermediate . It can be directly used to synthesize sulfonamides , which are a group of compounds often used in the creation of pesticides.

  • Synthesis of Pyrazolo[3,4-b]pyridines : The Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 led to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates . These compounds have shown significant biological activity, including as kinase inhibitors .

properties

IUPAC Name

ethyl 5-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUSJJFWVKBUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297224
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

31037-02-2
Record name 31037-02-2
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Record name 31037-02-2
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-Amino-1-methylpyrazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol) and methylhydrazine (18.5 g, 0.4 mol) in 200 mL absolute ethanol was refluxed for 1.5 h, then cooled to RT and filtered. The filtrate was concentrated in vacuo and the residue was triturated with ether to give 54 g of crude ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in 75.4% yield.
Quantity
68 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methylhydrazine (25 grams, 0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (92 grams, 0.54 mole) were combined in 150 ml. of ethanol and refluxed for about 16 hours. The reaction mixture was then cooled and poured over ice water, and the resulting precipitated product was collected by filtration and dried. The mother liquor was extracted with chloroform, washed with saturated brine, and dried using sodium sulfate and filter paper. Solvent was removed in vacuo. Both groups of crystallized product were recrystallized from ethanol, yielding 32.3 grams (35%) of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, mp=99°-100° C.
Name
Methylhydrazine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
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Reactant of Route 4
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Reactant of Route 5
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Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Citations

For This Compound
30
Citations
B Barta Holló, LS Vojinović Ješić… - Journal of Thermal …, 2020 - Springer
… In this paper, we describe the synthesis of four new complexes of ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) with CuX 2 ·nH 2 O, X = Cl, n = 2; X = Br, n = 0; X = NO 3 , n = 3, …
Number of citations: 2 idp.springer.com
BB Holló, LSV Jesic, MM Radanovic… - Journal of Thermal …, 2020 - go.gale.com
… In this paper, we describe the synthesis of four new complexes of ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) with CuX 2 ·nH 2 O, X = Cl, n = 2; X = Br, n = 0; X = NO 3 , n = 3, …
Number of citations: 3 go.gale.com
B Barta Holló, MM Radanović, MV Rodić, S Krstić… - Inorganics, 2022 - mdpi.com
… In this paper, we continue our earlier research and describe the synthesis of three new complexes of ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) with zinc halogenides, ZnX 2 …
Number of citations: 1 www.mdpi.com
F Plescia, V Catania, A D'Anneo, D Raffa, M Lauricella… - 2022 - researchsquare.com
… By re uxing for 8h in acetonitrile 4-nitrobenzoyl chloride 18 with the ethyl 5-amino-1-methyl-1H-pyrazole4-carboxylate 19, the ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-…
Number of citations: 2 www.researchsquare.com
XM Cheng, SH Wang, DL Cui… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… The desired ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate 2 was obtained by heating ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 1 with oxalyl chloride in 1,2-…
Number of citations: 7 onlinelibrary.wiley.com
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
D Pettersen, J Broddefalk, H Emtenäs, MA Hayes… - 2019 - ACS Publications
… Dibenzyl disulfide (101.9 g, 413.57 mmol) was added in portions to a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10 g, 59.11 mmol) in ACN (400 mL) in an …
Number of citations: 29 pubs.acs.org
S Pelliccia, YH Wu, A Coluccia… - Journal of enzyme …, 2017 - Taylor & Francis
… Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (6) was purchased from Maybridge. Treatment of ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine hydrochloride yielded ethyl 5-…
Number of citations: 36 www.tandfonline.com
XJ Zhang, J Zhang, YN Xu, YM Li, M Chi… - The Journal of …, 2021 - ACS Publications
… For example, a metal Na-catalyzed annulation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and diethyl malonate was reported for the synthesis of 4-hydroxy-pyrazolo[3,4-b]…
Number of citations: 3 pubs.acs.org
CJ Helal, E Arnold, T Boyden, C Chang… - Journal of medicinal …, 2018 - ACS Publications
… Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (21) (10.0 g, 59.1 mmol) was slowly added portionwise {Caution: gas evolution!}, and the reaction was maintained at 65 C for 24 h. …
Number of citations: 24 pubs.acs.org

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